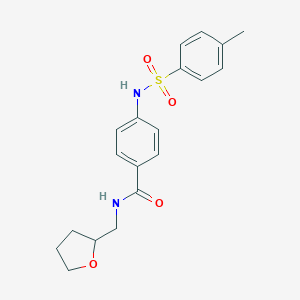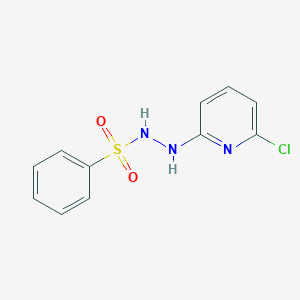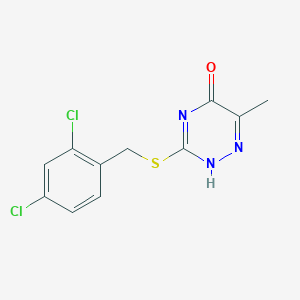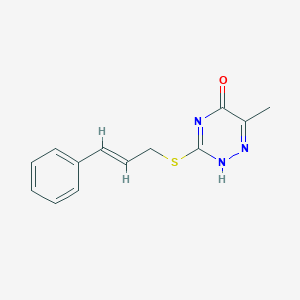
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a sulfonyl group, a tetrahydrofuran ring, and a benzamide moiety
Preparation Methods
The synthesis of 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the sulfonyl chloride: This involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with benzamide: The sulfonamide intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of the tetrahydrofuran ring:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamide moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide include other sulfonyl-containing benzamides and tetrahydrofuran derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Some similar compounds include:
- 4-{[(4-methylphenyl)sulfonyl]amino}benzamide
- N-(tetrahydro-2-furanylmethyl)benzamide
- 4-methylbenzenesulfonyl chloride
These compounds can be compared based on their chemical properties, reactivity, and applications to highlight the unique aspects of this compound.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H22N2O4S/c1-14-4-10-18(11-5-14)26(23,24)21-16-8-6-15(7-9-16)19(22)20-13-17-3-2-12-25-17/h4-11,17,21H,2-3,12-13H2,1H3,(H,20,22) |
InChI Key |
FLCMQFVXICTBFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-Chlorophenyl)ethyl]amino}-3-nitropyridine](/img/structure/B495244.png)
![Methyl 2-[(3-amino-2-pyridinyl)oxy]benzoate](/img/structure/B495246.png)
![N-[(4-chlorophenyl)methyl]-5-nitropyridin-2-amine](/img/structure/B495248.png)
![Methyl 2-[(5-amino-2-pyridinyl)oxy]-5-methoxybenzoate](/img/structure/B495250.png)
![1-Methyl-4-{[2-(phenylsulfanyl)-3-pyridinyl]carbonyl}piperazine](/img/structure/B495252.png)
![5-{[3-(Trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B495253.png)
![5-nitro-2-{[2-(2-pyridinyl)ethyl]amino}pyridine](/img/structure/B495254.png)




![N-(2-chlorophenyl)-2-[(2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B495262.png)
![4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]chromen-2-one](/img/structure/B495266.png)
